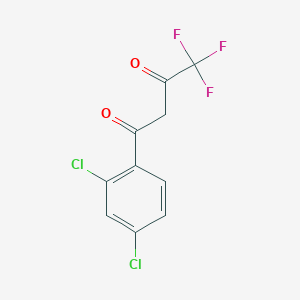
1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, also known as 4-chloro-3,3,3-trifluorobut-2-en-1-one, is a versatile organic compound with a broad range of uses in scientific research. It is used as a reagent in organic synthesis and is also a useful intermediate in the preparation of other compounds. It has been used in the synthesis of small molecules, polymers and polyelectrolytes, and as a catalyst in organic reactions. It has also been used in the preparation of drugs, polymers, and polyelectrolytes.
Applications De Recherche Scientifique
Antitumor Activities
1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, and its analogues have been studied for their antitumor properties. For example, a derivative, 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione, showed potential broad-spectrum antitumor activity, with effectiveness against melanoma, colon, non-small lung, and breast cancer cell lines. This derivative was compared with established drugs like erlotinib and gefitinib (Al-Suwaidan et al., 2015).
Photopolymerization Monitoring
A derivative, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, was evaluated as a fluorescent probe for monitoring cationic photopolymerization processes. This compound's fluorescence spectrum changes during the polymerization of monomers, enabling real-time tracking of the process (Ortyl et al., 2014).
Synthesis of Pharmaceuticals
This compound is involved in the synthesis of various pharmaceutical compounds. For instance, its role in the synthesis of Celecoxib, a widely used drug, highlights its importance in medicinal chemistry (Zou, 2001).
Coordination Chemistry
In coordination chemistry, 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionato acts as a ligand to form complexes with metals like potassium. Such complexes have intriguing properties and potential applications in materials science (Martins et al., 2013).
Synthesis of Fluorinated Pyrazole Derivatives
This compound is used in the synthesis of fluorinated pyrazole derivatives. These compounds have potential applications in various fields, including organic synthesis and material science (Song & Zhu, 2001).
Molecular Structure Studies
Research on the molecular structure and vibrational assignment of derivatives of this compound contributes to our understanding of chemical bonding and molecular interactions, essential in the field of theoretical chemistry (Tayyari et al., 2008).
Development of Sensitizers for Solar Cells
β-Diketonato-ruthenium(II)-polypyridyl sensitizers derived from this compound have been synthesized for use in dye-sensitized solar cells. These sensitizers show promise in improving the efficiency and performance of solar energy devices (Islam et al., 2006).
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3O2/c11-5-1-2-6(7(12)3-5)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGWGSLMYPLKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595231 | |
| Record name | 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94856-22-1 | |
| Record name | 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



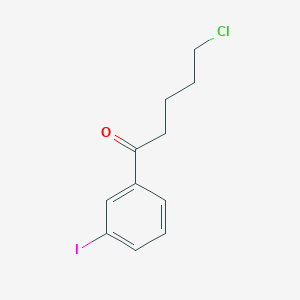
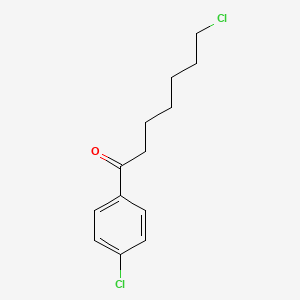
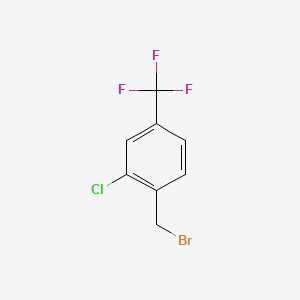
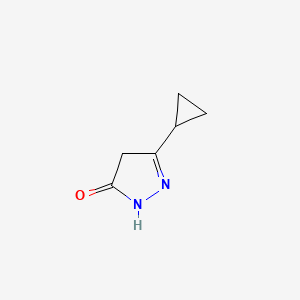
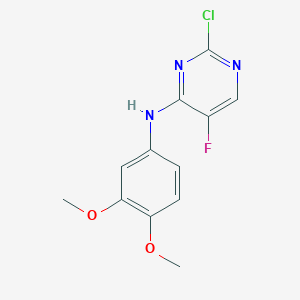
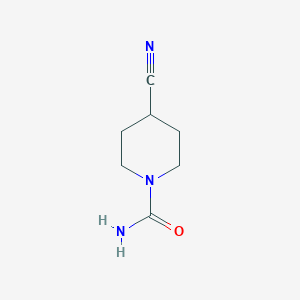
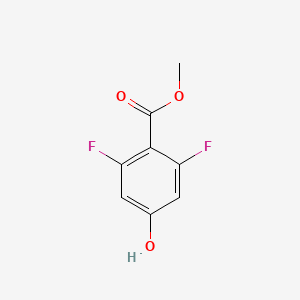
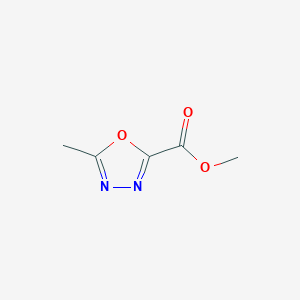
![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)
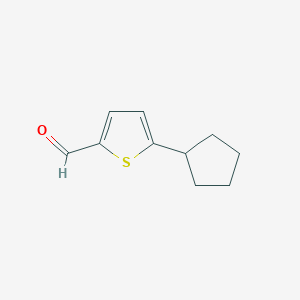
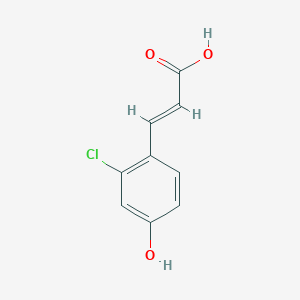

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)
